Protokosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Protokosin is a peptide hormone that is found in the hypothalamus and plays a crucial role in regulating the reproductive system. It is also known as gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). Protokosin is responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn stimulates the production of testosterone and estrogen in the gonads.

Aplicaciones Científicas De Investigación

Understanding Life's Origins

Protocells, as minimal versions of cells created from nonliving materials, serve as a bridge between nonliving and living matter. They are essential in exploring the origins of life, offering insights into how life could emerge from inanimate substances. Researchers investigate protocells to understand the processes that could lead to the formation of life, focusing on their lifelike properties, such as the ability to replicate or undergo metabolic reactions. The comprehensive study of protocells combines theory, laboratory work, and computer simulations, providing a multidisciplinary approach to deciphering life's emergence (Rasmussen, 2008).

Prebiotic Systems Chemistry

Protocells are pivotal in prebiotic systems chemistry and synthetic biology, mimicking plausible prebiotic compartments and offering a window into the transition from chemical networks to biological systems. They serve as experimental models to study the formation, metabolism, replication, and evolution of early cellular systems. By understanding the cooperative interactions within these simple systems, scientists can shed light on the emergent properties that distinguish living from nonliving matter, thus contributing to a deeper understanding of life's fundamental mechanisms (Lopez & Fiore, 2019).

Space Biology and Microgravity Effects

The study of protocells extends into space biology, where researchers investigate the effects of microgravity on the early stages of cellular regeneration. Experiments conducted in space and on ground-based simulators have demonstrated that microgravity conditions affect the regeneration capacity of protoplasts—a finding that opens new questions about life's development in the absence of Earth's gravity. This research not only increases our understanding of how gravity influences cellular processes but also prepares us for long-term biological experiments in space, contributing to our readiness for the era of space colonization (Skagen & Inersen, 2000).

Prototyping and Engineering Living Technology

The field of protocells provides a foundation for the engineering of living technology, where scientists create lifelike systems with specific functionalities. This area of research has significant potential for socioeconomic impacts, including the development of new materials, energy sources, and medical therapies. By engineering protocells with desired properties, researchers can create systems that perform specific tasks, such as targeted drug delivery or environmental cleanup, showcasing the potential of living technology to address complex challenges (Camburn et al., 2015).

Propiedades

Número CAS |

10091-70-0 |

|---|---|

Nombre del producto |

Protokosin |

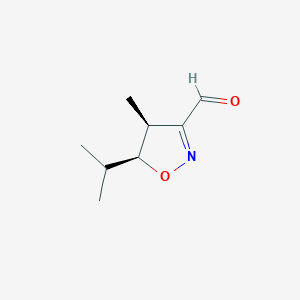

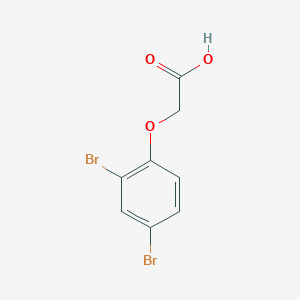

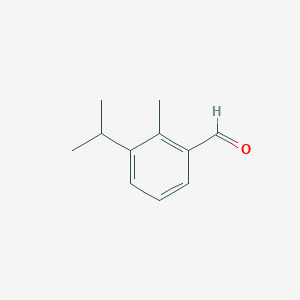

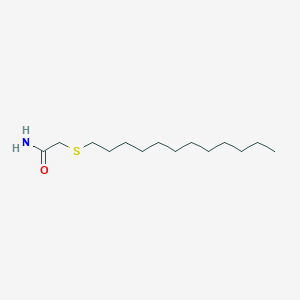

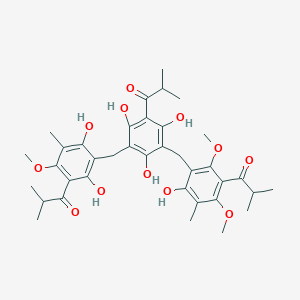

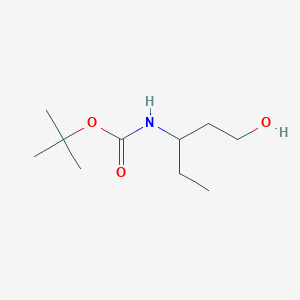

Fórmula molecular |

C37H46O12 |

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-[[2-hydroxy-4,6-dimethoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one |

InChI |

InChI=1S/C37H46O12/c1-14(2)26(38)23-32(44)20(12-19-29(41)17(7)35(47-9)24(34(19)46)27(39)15(3)4)31(43)21(33(23)45)13-22-30(42)18(8)36(48-10)25(37(22)49-11)28(40)16(5)6/h14-16,41-46H,12-13H2,1-11H3 |

Clave InChI |

KZRUJLHMLWGQQL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |

SMILES canónico |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |

Sinónimos |

protokosin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)